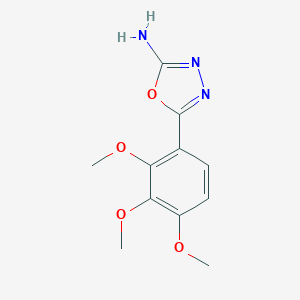
3,3'-Dicarboxilato de difenilo de dimetilo
Descripción general
Descripción
Dimethyl biphenyl-3,3’-dicarboxylate is an organic compound with the molecular formula C16H14O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Dimethyl biphenyl-3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a hepatoprotective agent, particularly in the treatment of liver diseases.
Industry: It serves as a precursor for the production of various polymers and advanced materials.
Mecanismo De Acción
Target of Action
Dimethyl biphenyl-3,3’-dicarboxylate (DDB) is a compound extracted from the plant Schisandra chinensis, commonly known as five-flavor-fruit . It has been used as a hepatoprotective agent, meaning it helps protect the liver from damage .
Mode of Action
It is known to induce ifn related signal transduction . Interferons are proteins that are produced and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.
Result of Action
DDB has been shown to have hepatoprotective effects, meaning it can help protect the liver from damage . This is particularly useful in the treatment of liver diseases.
Análisis Bioquímico
Biochemical Properties
It is known that DDB has a significant first-pass effect in the liver, which contributes to its poor bioavailability . This suggests that DDB may interact with enzymes, proteins, and other biomolecules in the liver during its metabolism .
Cellular Effects
Dimethyl biphenyl-3,3’-dicarboxylate has been shown to have hepatoprotective effects, particularly in the treatment of chronic hepatitis . At a concentration of 250 µg/ml, it has been shown to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line .
Molecular Mechanism
It is known that DDB has a significant first-pass effect in the liver, which suggests that it may exert its effects at the molecular level through interactions with liver enzymes during its metabolism .
Temporal Effects in Laboratory Settings
It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may change over time as it is metabolized .
Dosage Effects in Animal Models
It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may vary with dosage as it is metabolized .
Metabolic Pathways
It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be involved in liver metabolism .
Transport and Distribution
It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be transported and distributed within the liver during its metabolism .
Subcellular Localization
It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be localized within the liver during its metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl biphenyl-3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl biphenyl-3,3’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl biphenyl-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Biphenyl-3,3’-dicarboxylic acid.
Reduction: Biphenyl-3,3’-diol.
Substitution: Nitro or halogenated derivatives of dimethyl biphenyl-3,3’-dicarboxylate.
Comparación Con Compuestos Similares
Dimethyl biphenyl-3,3’-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl biphenyl-4,4’-dicarboxylate: This compound has carboxylate groups at the 4 and 4’ positions, which may result in different chemical and biological properties.
Biphenyl-3,3’-dicarboxylic acid: The acid form of the compound, which lacks the ester groups, may have different solubility and reactivity characteristics.
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: This derivative has additional methoxy groups, which can influence its chemical behavior and applications.
Propiedades
IUPAC Name |
methyl 3-(3-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVAPBPPFMTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295824 | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-97-9 | |
| Record name | 1751-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

